molecular formula C6H8O3 B2460058 2,5-Dioxaspiro[3.4]octan-7-one CAS No. 2110574-16-6

2,5-Dioxaspiro[3.4]octan-7-one

Cat. No.: B2460058
CAS No.: 2110574-16-6
M. Wt: 128.127
InChI Key: UUPHZFNQKBLGRH-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[3.4]octan-7-one is a fused bicyclic lactone with the molecular formula C6H8O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.4]octan-7-one typically involves the reaction of dihydroxyacetone with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including cyclization and dehydration, to form the spirocyclic lactone structure .

Industrial Production Methods: Industrial production methods for 2,5-Dioxaspiro[3 the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with appropriate optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxaspiro[3.4]octan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Diols.

    Substitution: Substituted lactones with various functional groups.

Scientific Research Applications

2,5-Dioxaspiro[3.4]octan-7-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dioxaspiro[3.4]octan-7-one involves its interaction with various molecular targets and pathways. The compound’s lactone ring can undergo hydrolysis to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. Specific molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

  • 1,6-Dioxaspiro[2.5]octane
  • 2,5-Dioxaspiro[3.3]heptane
  • 2,5-Dioxaspiro[4.4]nonane

Comparison: 2,5-Dioxaspiro[3.4]octan-7-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dioxaspiro[3.4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-1-6(9-2-5)3-8-4-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPHZFNQKBLGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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